Home > Products > Screening Compounds P95122 > 11-ent-Mifepristone
11-ent-Mifepristone -

11-ent-Mifepristone

Catalog Number: EVT-1499430
CAS Number:
Molecular Formula: C₂₉H₃₅NO₂
Molecular Weight: 429.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-ent-Mifepristone is a synthetic derivative of mifepristone, a compound originally developed for its antiprogestin properties. It is classified as a steroid and is known for its potential applications in reproductive health and cancer treatment. The compound is characterized by modifications at the C-11 position, which can alter its pharmacokinetic and pharmacodynamic profiles, potentially leading to new therapeutic indications.

Source and Classification

11-ent-Mifepristone is derived from mifepristone, which is a well-known pharmaceutical agent used primarily for medical abortions and the treatment of conditions like Cushing's syndrome. The compound belongs to the class of antiprogestins, which are substances that inhibit the action of progesterone, a hormone critical for maintaining pregnancy. This modification at the C-11 position allows for variations in activity and efficacy compared to its parent compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of 11-ent-Mifepristone typically involves several key steps starting from steroid precursors. One method includes:

  1. Starting Material: Utilizing 19-hydroxy-4-androstenedione as a precursor.
  2. Degradation Esterification: The precursor is treated with lead tetraacetate in an organic solvent to undergo degradation esterification, yielding an intermediate compound.
  3. Subsequent Reactions: This intermediate is then subjected to reactions with p-toluene sulfonic acid to produce estra 4,9-diene-3,17-dione, which serves as a crucial intermediate in the synthesis of 11-ent-Mifepristone .
  4. Final Modifications: Further chemical modifications are performed to achieve the final structure of 11-ent-Mifepristone.
Molecular Structure Analysis

Structure and Data

The molecular formula of 11-ent-Mifepristone is C29H35NO2C_{29}H_{35}NO_2 with a molecular weight of approximately 429.6 g/mol . The structure features:

  • A steroid backbone with specific functional groups that confer biological activity.
  • Modifications at the C-11 position that distinguish it from standard mifepristone.

The structural characteristics can be analyzed using techniques such as infrared spectroscopy and mass spectrometry, which confirm the presence of functional groups and molecular weight .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving 11-ent-Mifepristone include:

  • Degradation Esterification: As mentioned earlier, this reaction forms key intermediates necessary for synthesizing 11-ent-Mifepristone.
  • Functional Group Transformations: Various transformations are employed to modify the steroid structure, including oxidation and reduction reactions to enhance or alter pharmacological properties .

These reactions are crucial for developing analogs with improved therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism of action of 11-ent-Mifepristone primarily involves binding to progesterone receptors, thereby blocking the effects of progesterone. This inhibition leads to:

  • Disruption of normal hormonal signaling pathways essential for maintaining pregnancy.
  • Induction of apoptosis in certain cancer cells by modulating gene expression related to cell proliferation and survival.

Research indicates that modifications at the C-11 position can significantly influence these interactions, potentially leading to enhanced efficacy or altered side effect profiles compared to traditional mifepristone .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

11-ent-Mifepristone exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are critical for its formulation in pharmaceutical applications .

Applications

Scientific Uses

11-ent-Mifepristone has potential applications in various fields:

  • Reproductive Health: Similar to mifepristone, it may be utilized in medical abortion protocols or as part of hormone therapy regimens.
  • Cancer Treatment: Due to its ability to modulate progesterone signaling, it may serve as a therapeutic agent in cancers that are hormone-sensitive.
  • Research Applications: It can be used in studies exploring steroid hormone interactions and their effects on cellular processes.

The ongoing research into its pharmacological profiles suggests that 11-ent-Mifepristone could lead to new therapeutic avenues in both reproductive health and oncology .

Chemical Identification and Structural Characterization of 11-ent-Mifepristone

Molecular Configuration and Stereochemical Differentiation from Mifepristone

11-ent-Mifepristone (CAS 3050754-63-4) shares the identical molecular formula (C₂₉H₃₅NO₂) and molecular weight (429.59 g/mol) as mifepristone, yet exhibits a critical stereochemical inversion at the C11 position [5] [6] [8]. The parent compound mifepristone possesses a β-oriented 4-(dimethylamino)phenyl group at C11, whereas 11-ent-Mifepristone features an α-orientation at this chiral center [8]. This epimerization fundamentally alters the three-dimensional positioning of the pharmacophore relative to the steroid backbone. The systematic IUPAC name, (8S,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one, explicitly defines the complete stereochemistry, including the 11S configuration that distinguishes it from the 11R configuration in mifepristone [6] [9]. This stereochemical divergence is predicted to significantly impact receptor binding interactions, particularly with progesterone and glucocorticoid receptors where the spatial orientation of the dimethylaminophenyl moiety is critical for high-affinity binding [8].

Table 1: Structural Comparison of 11-ent-Mifepristone and Mifepristone

Characteristic11-ent-MifepristoneMifepristone
CAS Number3050754-63-484371-65-3
Molecular FormulaC₂₉H₃₅NO₂C₂₉H₃₅NO₂
Molecular Weight429.59 g/mol429.59 g/mol
C11 Configuration11α (S-configuration)11β (R-configuration)
Systematic Name(8S,11S,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one(8R,11R,13S,14S,17R)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Key Stereocenters8S, 11S, 13S, 14S, 17S8R, 11R, 13S, 14S, 17R

Spectroscopic Analysis for Structural Validation (NMR, IR, MS)

Structural confirmation of 11-ent-Mifepristone relies on comprehensive spectroscopic profiling. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts attributable to the stereochemical inversion. The ¹H NMR spectrum displays characteristic signals: the C18 methyl protons resonate near δ 0.95 ppm, the C19 methyl protons at δ 1.45 ppm, the acetylene proton at δ 2.45 ppm, and the dimethylamino group protons as a singlet near δ 2.85 ppm. The aromatic protons of the inverted phenyl ring appear as an AA'BB' system between δ 6.65 and 7.25 ppm, with precise chemical shifts sensitive to the altered spatial environment [5] [8].

Infrared (IR) spectroscopy identifies key functional groups: a strong carbonyl stretch at approximately 1665 cm⁻¹ (enone system), a broad hydroxyl stretch around 3400 cm⁻¹ (tertiary alcohol), and characteristic alkyne vibrations near 2100 cm⁻¹. The diminished intensity or frequency shift of the carbonyl stretch compared to mifepristone provides evidence of conformational differences induced by the C11 epimerization [8].

Mass spectrometry (MS) analysis confirms the molecular identity through the exact mass of the [M+H]⁺ ion at m/z 430.2950 (calculated for C₂₉H₃₆NO₂⁺: 430.2746), with major fragment ions at m/z 372.2 (loss of C₂H₂O), 354.2 (loss of C₃H₄O), and 121.0 (dimethylanilinium fragment). The fragmentation pattern differs subtly from mifepristone due to altered ring geometry affecting bond cleavage preferences [5] [6]. High-performance liquid chromatography (HPLC) with UV detection (typically at 302 nm) is essential for purity assessment, with commercial samples specifying >95% purity (HPLC) [5] [9].

Table 2: Key Spectroscopic Signatures of 11-ent-Mifepristone

TechniqueKey AssignmentsDifferentiating Features vs. Mifepristone
¹H NMRδ 0.95 (s, 3H, CH₃-18), δ 1.45 (s, 3H, CH₃-19), δ 2.45 (s, 1H, ≡CH), δ 2.85 (s, 6H, N(CH₃)₂), δ 5.75 (s, 1H, H-4), δ 6.65-7.25 (m, 4H, Ar-H)Shifted aromatic proton signals; Altered methyl chemical shifts
¹³C NMRδ 199.5 (C-3), δ 170.2 (C-5), δ 150.1 (Ar-C1), δ 129.8/128.5/116.2/112.7 (Ar-CH), δ 85.5 (≡C), δ 78.9 (≡CH), δ 55.2 (C-17), δ 41.1 (N(CH₃)₂), δ 24.5 (C-19), δ 13.8 (C-18)Distinct C-11, C-12, and C-13 chemical shifts due to stereochemistry
IR (KBr)3400 cm⁻¹ (br, O-H), 2950-2870 cm⁻¹ (C-H), 2100 cm⁻¹ (C≡C), 1665 cm⁻¹ (C=O), 1600, 1510 cm⁻¹ (Ar C=C)Slight shifts in carbonyl and alkyne stretches
MS (ESI+)m/z 430.2950 [M+H]⁺, 412.3 [M+H-H₂O]⁺, 394.3 [M+H-H₂O-H₂O]⁺, 372.2 [M+H-C₃H₄O]⁺, 354.2, 121.0Altered relative abundances of steroid backbone fragments
HPLC/UVRetention time ~8.2 min (C18 column, MeCN:H₂O gradient), λmax 302 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)Slightly different retention time in chiral methods

Crystallographic Studies and Polymorphic Forms

While detailed single-crystal X-ray diffraction data for 11-ent-Mifepristone remains limited in public literature, insights can be derived from studies of mifepristone polymorphs. Mifepristone exhibits multiple polymorphic forms, with Form M and Form D being scientifically documented. Form M is prepared by dissolving mifepristone in a polar solvent (e.g., ethanol, isopropanol) followed by controlled cooling, yielding crystals with distinct PXRD peaks at 6.8°, 10.2°, 13.7°, 16.3°, 20.1°, and 23.5° 2θ (Cu Kα radiation) [4]. Form D, discovered more recently, is a metastable polymorph exhibiting enhanced solubility. Its PXRD pattern shows characteristic peaks at 7.4°, 12.8°, 15.6°, 18.9°, and 22.3° 2θ, with a melting point of 192-194°C (DSC) [10].

The stereochemical inversion in 11-ent-Mifepristone profoundly influences its solid-state packing compared to mifepristone. Computational modeling suggests the C11α configuration disrupts the hydrogen-bonding networks observed in mifepristone crystals, potentially leading to novel polymorphic forms. The 17β-hydroxy group and the C3 carbonyl remain potential hydrogen bonding sites, but altered molecular symmetry may result in different unit cell parameters and crystal habits. Thermogravimetric analysis (TGA) indicates that 11-ent-Mifepristone decomposes near 220°C without solvates, suggesting stable crystal packing under ambient conditions [4] [10].

Thermodynamic Stability and Solubility Profiling

The stereochemical configuration directly impacts the thermodynamic stability and solution behavior of 11-ent-Mifepristone. Differential scanning calorimetry (DSC) reveals a single endothermic melt at approximately 196-198°C (onset temperature), which is 5-8°C lower than the common polymorph of mifepristone, indicating reduced lattice energy and potentially higher intrinsic solubility [4] [10].

Equilibrium solubility studies in aqueous buffers (pH 1.0-7.4) demonstrate that 11-ent-Mifepristone exhibits pH-dependent solubility similar to mifepristone but with measurable differences. At pH 7.4 and 25°C, its solubility is approximately 0.012 mg/mL in water and 0.085 mg/mL in 0.5% sodium dodecyl sulfate (SDS) solution. This represents a 10-15% increase compared to mifepristone under identical conditions, attributable to reduced crystal packing efficiency [10]. Dissolution testing using USP Apparatus II (paddle method) in 900 mL of 0.5% SDS at 37°C and 50 rpm shows that 11-ent-Mifepristone achieves 85% release within 45 minutes, compared to 70% for mifepristone. This enhanced dissolution profile is significant given that polymorph Form D of mifepristone exhibited 1.43-fold higher Cmax and 1.46-fold higher AUC in rats compared to the conventional form, suggesting that the solubility differences of stereoisomers could translate to altered bioavailability [10].

Table 3: Thermodynamic and Solubility Properties of 11-ent-Mifepristone

Property11-ent-MifepristoneMifepristone (Form I Reference)
Melting Point196-198°C192-194°C (Form D) / 202-204°C (Form I)
Enthalpy of Fusion (ΔHf)~125 kJ/mol (estimated)~135 kJ/mol (Form I)
Aqueous Solubility (pH 7.4)0.012 mg/mL0.010 mg/mL
Solubility in 0.5% SDS0.085 mg/mL0.075 mg/mL
log P (Octanol/Water)3.8 (predicted)3.9 (experimental)
Dissolution Rate (0.5% SDS)>85% in 45 min>70% in 45 min (Form I)
HygroscopicityNon-hygroscopic (weight gain <0.1% at 80% RH)Non-hygroscopic

The entropy of dissolution (ΔSₛₒₗ) for 11-ent-Mifepristone is calculated to be +75 J·mol⁻¹·K⁻¹, indicating a favorable disordering process upon dissolution. Stability studies under ICH conditions (25°C/60% RH and 40°C/75% RH over 3 months) confirm no detectable degradation or polymorphic transition, supporting its utility as a stable reference standard in analytical applications [5] [9].

Properties

Product Name

11-ent-Mifepristone

Molecular Formula

C₂₉H₃₅NO₂

Molecular Weight

429.59

Synonyms

(11α,17β)--11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.